Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate
Übersicht
Beschreibung
Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 . It has a molecular weight of 269.1 .
Synthesis Analysis
The synthesis of similar compounds, such as 3-bromoimidazo[1,2-a]pyridines, has been reported in the literature. These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)8-6-12-9-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3 .Chemical Reactions Analysis
In the synthesis of similar compounds, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Wissenschaftliche Forschungsanwendungen
Anti-Hepatitis B Virus Activity
Ethyl 3-bromoimidazo[1,2-a]pyridine derivatives have shown significant potential in inhibiting the replication of Hepatitis B Virus (HBV) DNA. In research conducted by Chen et al. (2011), various derivatives of ethyl 3-bromoimidazo[1,2-a]pyridine were synthesized and evaluated for their anti-HBV activity. Some compounds exhibited promising results, with IC50 values ranging from 1.3 to 9.1 µM, indicating their potential as anti-HBV agents (Chen et al., 2011).
Palladium-Catalyzed Suzuki–Miyaura Borylation in Pharmaceutical Industry
Sanghavi et al. (2022) reported the use of ethyl 3-bromoimidazo[1,2-a]pyridine derivatives in palladium-catalyzed Suzuki–Miyaura borylation reactions, a crucial step in API-based synthesis in the pharmaceutical industry. This process led to the creation of various potential anti-cancer and anti-tuberculosis agents (Sanghavi et al., 2022).
Synthesis of Heterocyclic Compounds
Ethyl 3-bromoimidazo[1,2-a]pyridine compounds are central to the synthesis of various heterocyclic compounds with potential therapeutic properties. For example, Abignente et al. (1982) discussed the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids using ethyl 3-bromoimidazo[1,2-a]pyridine derivatives. These compounds were assessed for their anti-inflammatory, analgesic, and antipyretic activities (Abignente et al., 1982).
Development of Novel Pyridoimidazo Triazines
H. Zamora et al. (2004) explored the use of ethyl 3-bromoimidazo[1,2-a]pyridine derivatives in creating fused triazines, which are planar, angular tri-heterocycles with potential biological activity. This research highlighted the versatility of ethyl 3-bromoimidazo[1,2-a]pyridine in synthesizing complex molecular structures (Zamora et al., 2004).
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, are known to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that imidazo[1,2-a]pyridines interact with their targets through various mechanisms, often involving radical reactions .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical pathways due to their wide range of applications in medicinal chemistry .
Pharmacokinetics
The compound is known to have a molecular weight of 2691 , which could influence its bioavailability.
Result of Action
Imidazo[1,2-a]pyridines are known to have varied medicinal applications, suggesting they can induce a range of cellular responses .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could impact its stability.
Eigenschaften
IUPAC Name |
ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-4-3-5-13-8(11)6-12-9(7)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMRDAYGLNMVIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.